6-Fluoro-1-methylquinolin-4(1H)-one
Description
Properties
CAS No. |
108494-56-0 |
|---|---|
Molecular Formula |
C10H8FNO |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
6-fluoro-1-methylquinolin-4-one |
InChI |
InChI=1S/C10H8FNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-6H,1H3 |
InChI Key |
RECXZBCRYVVAKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C2=C1C=CC(=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6-fluoro-1-methylquinolin-4(1H)-one exhibit significant antimicrobial properties. A comprehensive study synthesized around 30 derivatives, which were tested against various microorganisms. The results indicated promising antibacterial and antifungal activities, as shown in the following table:
| Compound | Zone of Inhibition (mm) | E. coli | S. aureus | A. niger | C. albicans |
|---|---|---|---|---|---|
| I4 | 100 µg/mL | 23 | 21 | 22 | 21 |
| V1 | 100 µg/mL | 22 | 23 | 16 | 18 |
| V2 | 100 µg/mL | 19 | 22 | 23 | 22 |
| P1 | 100 µg/mL | 24 | 21 | 24 | 25 |
| Ciprofloxacin (Control) | - | 24 | 24 | - | - |
The study concluded that these compounds could serve as effective alternatives to existing antibiotics, particularly in light of rising antibiotic resistance .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets within cancer cells, potentially modulating their activity and impacting various biological pathways. Its mechanism of action may involve binding to enzymes or receptors that are critical for cancer cell proliferation.
Study on Antimicrobial Derivatives
In a systematic evaluation, researchers synthesized several derivatives of the compound and tested their antimicrobial activities against standard strains. The study utilized techniques such as Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to confirm the structures of the synthesized compounds. The results showed that certain derivatives exhibited superior activity compared to established antibiotics, highlighting their potential for further development .
Iridium-Catalyzed Borylation
A recent study explored the iridium-catalyzed borylation of fluoroquinolines, including this compound. This method allows for the formation of boronic esters that can undergo further transformations, expanding the utility of this compound in synthetic organic chemistry . This approach not only enhances the compound's versatility but also opens avenues for developing new derivatives with tailored biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of quinolones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position : The 1-methyl group in the target compound enhances lipophilicity compared to 1-cyclopropyl (logP ~2.5 vs. ~2.8) .
- Halogen Effects : Fluorine at C6 improves metabolic stability, while chlorine at C7 (as in ) increases molecular weight and alters electronic properties.
- Bioactivity : Piperazinyl substitution at C7 (e.g., ) is associated with enhanced antibacterial activity due to improved target binding .
Spectral and Physical Properties
- ¹H NMR Shifts : Methyl groups in 1-methyl derivatives resonate at δ ~3.9 ppm, whereas ethyl or cyclopropyl substituents show distinct splitting patterns (e.g., cyclopropyl protons at δ ~1.0–2.0 ppm) .
- Molecular Weight : Derivatives with bulkier groups (e.g., piperazinyl in ) exhibit higher molecular weights (>250 g/mol), impacting solubility and bioavailability.
- Melting Points : Compounds with hydroxyl or trifluoromethyl groups (e.g., ) show higher melting points (>200°C) due to hydrogen bonding and polarity .
Q & A
Q. How can SHELX software improve structural refinement for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
